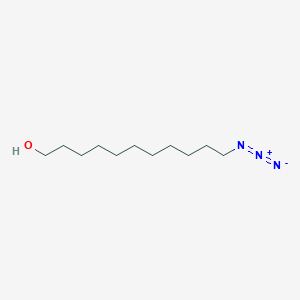
Octahydro-1,6-naphthyridin-2(1H)-one
Descripción general
Descripción
Octahydro-1,6-naphthyridin-2(1H)-one, also known as tetrahydronaphthyridine, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound has a unique structure that makes it suitable for use in the synthesis of various drugs and biological compounds.
Mecanismo De Acción
The mechanism of action of octahydro-1,6-naphthyridin-2(1H)-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the suppression of various biological processes.
Biochemical and Physiological Effects:
Octahydro-1,6-naphthyridin-2(1H)-one has been shown to have various biochemical and physiological effects in the body. This compound has been found to exhibit antiviral, antibacterial, and antifungal properties, as well as to have potential anti-cancer effects. Additionally, it has been shown to have a positive effect on the immune system, helping to boost the body's natural defenses against various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using octahydro-1,6-naphthyridin-2(1H)-one in lab experiments is its versatility. This compound can be used in the synthesis of various drugs and biological compounds, making it a valuable tool for researchers in many different fields. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain situations.
Direcciones Futuras
There are many potential future directions for research involving octahydro-1,6-naphthyridin-2(1H)-one. One area of interest is the development of new treatments for viral infections, such as COVID-19. Additionally, this compound could be used in the development of new antibiotics and antifungal agents, as well as in the development of new cancer treatments. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Octahydro-1,6-naphthyridin-2(1H)-one has been widely used in scientific research due to its potential applications in the synthesis of various drugs and biological compounds. This compound has been used in the synthesis of various antiviral, antibacterial, and antifungal agents, as well as in the development of new treatments for cancer and other diseases.
Propiedades
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h6-7,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVZHPLQURPHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-1,6-naphthyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B3223661.png)

